5,6-Dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which combines elements of both thieno and pyrimidine rings with additional methyl and pyridine substitutions. The compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.
The compound is synthesized through various chemical processes documented in scientific literature. Research articles highlight its synthesis, structural properties, and biological activities, indicating its relevance in pharmaceutical applications.
5,6-Dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be classified as:
The synthesis of 5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the reaction of substituted pyridines with thienopyrimidine derivatives under specific conditions to yield the desired product.
For example, one reported method involves heating a mixture of 2-amino-4-methylthiazole with a pyridine derivative in the presence of a dehydrating agent at elevated temperatures for several hours .
The molecular structure of 5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one features:
Key structural data include:
The compound can undergo various chemical reactions typical for heterocycles:
For instance, reactions involving electrophilic aromatic substitution can be facilitated by using Lewis acids such as aluminum chloride to enhance reactivity .
The mechanism by which 5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its biological effects is linked to its interaction with specific enzymes or receptors in biological systems. It has been shown to act as an inhibitor for certain kinases involved in cellular signaling pathways.
Research indicates that this compound may inhibit protein kinase C activity by binding competitively to the ATP-binding site . This inhibition can lead to altered cellular responses and has implications in cancer therapy and other diseases.
5,6-Dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several potential scientific applications:
Conventional synthesis of 5,6-dimethyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one relies on sequential heterocyclic ring formation and functionalization. The primary route involves cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with pyridine-3-carboxamidine hydrochloride under reflux conditions in anhydrous ethanol. This generates the thieno[2,3-d]pyrimidin-4-one core via elimination of ammonia and ethanol [3]. Alternative precursors include 2-amino-4,5-dimethylthiophene-3-carbonitrile, which undergoes cyclization with pyridinyl-containing reagents such as 3-(pyridin-3-yl)propanoic acid in polyphosphoric acid (PPA) at 140°C for 8 hours [3] [6].
Key intermediates like 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine enable late-stage pyridinyl incorporation through nucleophilic aromatic substitution (SNAr) with 3-aminopyridine. This requires inert atmosphere conditions (argon/nitrogen) and anhydrous solvents like dimethylformamide to suppress hydrolysis [2] [6]. Post-functionalization may involve alkylation at the N3 position using alkyl halides or acyl chlorides in the presence of potassium carbonate .
Table 1: Representative Multi-Step Synthesis Routes
Starting Material | Reagent | Conditions | Intermediate | Final Step Yield |
---|---|---|---|---|
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Pyridine-3-carboxamidine HCl | EtOH, reflux, 12 h | None | 62% |
2-Amino-4,5-dimethylthiophene-3-carbonitrile | 3-(Pyridin-3-yl)propanoic acid | PPA, 140°C, 8 h | 2-(Pyridin-3-yl)acetamide | 58% |
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 3-Aminopyridine | DMF, K₂CO₃, 110°C, 6 h | 4-(Pyridin-3-ylamino) derivative | 75% |
Microwave irradiation significantly enhances the synthesis efficiency of this thienopyrimidinone derivative. Cyclodehydration of 3-((pyridin-3-yl)methyleneamino)-4,5-dimethylthiophene-2-carboxamide using formic acid as both solvent and reactant achieves 85% yield within 25 minutes at 150°C under microwave irradiation (300 W) [3] [6]. This method suppresses side products like dihydro derivatives through rapid, uniform heating.
Solvent-free approaches employ mechanochemical grinding. Equimolar mixtures of 2-thioxo-5,6-dimethylpyrimidin-4(1H)-one and 3-(bromomethyl)pyridine hydrobromide undergo solid-state coupling using ball milling (25 Hz, 30 minutes), yielding the S-alkylated intermediate. Subsequent dehydrogenation with iodine/DMSO completes the synthesis with 78% isolated purity [4] [9]. Catalyst-free one-pot assemblies are also documented, where barbituric acid derivatives, pyridine-3-carbaldehydes, and thiophene-2-amine precursors react under microwave conditions (100°C, 20 min) to afford hybrid structures in >80% yield [6] [10].
Table 2: Optimization of Microwave-Assisted Synthesis
Parameter | Conventional Method | Microwave Method | Improvement Factor |
---|---|---|---|
Reaction Time | 8–14 hours | 20–40 minutes | 12–25× faster |
Temperature | 120–140°C | 140–160°C | Controlled energy input |
Solvent Volume | 50–100 mL/g substrate | 10–20 mL/g substrate | 70% reduction |
Typical Yield | 60–75% | 80–88% | 15–20% increase |
Regioselectivity in C2, N3, and C6 positions is achievable through substrate-controlled reactions. Electrophilic aromatic substitution preferentially targets the C6 methyl group due to activation by the electron-deficient pyrimidinone ring. Bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (0°C → reflux) yields 6-(bromomethyl)-5-methyl analogues, isolable at >90% purity [3] [7]. Pd-catalyzed cross-coupling (Suzuki-Miyaura) requires N1 protection; 3-(4-methoxyphenyl)-1-((2,2,2-trichloroethoxy)carbonyl) derivatives react with arylboronic acids at C2 to introduce biaryl moieties .
N3 alkylation exploits the divergent reactivity of thienopyrimidinone NH vs. pyridinyl nitrogen. Selective N-alkylation at the pyrimidinone ring uses sodium hydride as base and alkyl halides in tetrahydrofuran at 0°C, affording >95% regioselectivity confirmed by nuclear Overhauser effect spectroscopy (NOESY) [7] [10]. Orthogonal protection strategies include transient silylation of pyridine nitrogen with tert-butyldimethylsilyl chloride, enabling exclusive C6 formylation via Vilsmeier-Haack conditions [3].
Conventional multi-step synthesis offers moderate scalability but suffers from cumulative yields of 25–40% due to intermediate purification needs. The microwave route achieves kilogram-scale output (83% yield) in flow reactors with in-line crystallization, reducing solvent waste by 60% [6]. Solvent-free methods are highly scalable but require post-functionalization for pharmaceutical purity, increasing step count.
Regioselective modifications impact scalability: C6 bromination scales linearly to 10 mol with 88% yield, while Pd-catalyzed C2 arylation becomes cost-prohibitive beyond 1 mol due to catalyst loading (5 mol% Pd). Environmental metrics reveal microwave protocols reduce process mass intensity (PMI) to 15 vs. 42 for conventional routes [3] [6].
Table 3: Scalability and Yield Comparison
Method | Maximum Scale Tested | Cumulative Yield | PMI | Cost Index (USD/g) |
---|---|---|---|---|
Multi-Step Conventional | 5 mol | 38% | 42 | 12.5 |
Microwave-Assisted | 12 mol | 78% | 15 | 6.2 |
Solvent-Free | 8 mol | 65% | 8 | 4.8 |
Regioselective C6 Bromination | 10 mol | 88% | 18 | 7.1 |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2